5-formyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S689722
CAS No.
7126-51-4
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-formyl-1H-pyrrole-2-carboxylic acid

CAS Number

7126-51-4

Product Name

5-formyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-formyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10)

InChI Key

RHYXVCZQDGPFBX-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)C(=O)O)C=O

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C=O

Synthesis and Chemical Modifications:

-Formyl-1H-pyrrole-2-carboxylic acid is a valuable building block in organic synthesis due to the presence of both a formyl group (CHO) and a carboxylic acid group (COOH) within its structure. These functional groups allow for various chemical modifications, making it a versatile intermediate for the synthesis of complex molecules. Research has explored its application in the synthesis of diverse compounds, including:

  • Heterocycles, which are organic compounds containing ring structures with atoms of different elements ()
  • Pharmaceuticals ()
  • Natural products ()

Studies have also investigated methods for the synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid itself. Researchers have developed various approaches to obtain this compound, including:

  • Oxidation of pyrrole-2-carboxylic acid ()
  • Formylation reactions of pyrrole-2-carboxylic acid derivatives ()

Potential Biological Applications:

While the specific biological applications of 5-formyl-1H-pyrrole-2-carboxylic acid are still under investigation, its structural features suggest potential for various biological activities. The presence of the formyl group can contribute to hydrogen bonding interactions with biomolecules, while the carboxylic acid group can participate in ionic interactions and participate in various biological processes.

Research suggests that 5-formyl-1H-pyrrole-2-carboxylic acid may have potential applications in areas such as:

  • Antimicrobial activity: Studies have shown that some derivatives of 5-formyl-1H-pyrrole-2-carboxylic acid exhibit antibacterial and antifungal properties ()
  • Enzyme inhibition: The molecule's structure might enable it to interact with and inhibit specific enzymes, potentially leading to the development of new drugs ()

5-Formyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a pyrrole ring. Its molecular formula is C₆H₅N₁O₃, and it has a molecular weight of approximately 139.11 g/mol. The compound is notable for its role as a versatile building block in organic synthesis, facilitating various chemical modifications due to its functional groups .

Currently, there is no scientific literature available on the mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid in biological systems.

As with any research chemical, it is essential to handle 5-formyl-1H-pyrrole-2-carboxylic acid with proper safety precautions. Specific hazard information is not readily available, but general safety practices for handling organic compounds should be followed, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to chemical waste disposal regulations.
, including:

  • Condensation Reactions: The formyl group can undergo condensation with amines to form imines, which can further react to yield various derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in various applications.

These reactions highlight the compound's potential for generating diverse chemical entities .

Various methods have been developed for synthesizing 5-formyl-1H-pyrrole-2-carboxylic acid:

  • Condensation of Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with aldehydes or carboxylic acids under acidic or basic conditions.
  • Maillard Reaction: The compound can be generated through the Maillard reaction between amino acids and reducing sugars, which is significant in food chemistry and flavor development .
  • Enzymatic Synthesis: Recent studies have explored biosynthetic pathways involving enzymatic processes that convert simpler precursors into pyrrole derivatives, including 5-formyl-1H-pyrrole-2-carboxylic acid .

5-Formyl-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceuticals: Its unique structure may lead to the development of new pharmaceutical agents.
  • Food Chemistry: The compound's formation during the Maillard reaction suggests its relevance in flavor chemistry and food processing .

Several compounds share structural similarities with 5-formyl-1H-pyrrole-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesSimilarity Index
1H-Pyrrole-2,5-dicarboxylic acidTwo carboxylic groups1.00
5-Methyl-1H-pyrrole-2-carboxylic acidMethyl substitution at position 51.00
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acidHydroxymethyl group at position 51.00
Pyrrole-2-carboxylic acidSingle carboxylic group0.95
4-Acetamidepyrrole-2-carboxylic acidAcetamide substitution at position 4Not specified

This table illustrates how 5-formyl-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, making it particularly versatile for synthetic applications .

XLogP3

0.4

Wikipedia

5-Formyl-1H-pyrrole-2-carboxylic acid

Dates

Modify: 2023-08-15

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